molecular formula C16H17N5O3 B2992843 3-((1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034576-11-7

3-((1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

カタログ番号: B2992843
CAS番号: 2034576-11-7
分子量: 327.344
InChIキー: UMXBJDNJKZHFQC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-((1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C16H17N5O3 and its molecular weight is 327.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 3-((1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex heterocyclic molecule with potential therapeutic applications. Its structure incorporates elements known for their biological activity, particularly in the context of cancer and inflammatory diseases. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be broken down into several key components:

  • Isoxazole ring : Known for its role in various biological activities.
  • Pyrrolidine moiety : Often associated with neuroactive compounds.
  • Pyrazine core : Contributes to the compound's ability to interact with biological targets.

Structural Formula

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

Anticancer Properties

Research has identified that derivatives of pyrazine and isoxazole exhibit significant anticancer activities. For example, compounds similar to the one have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Pyrazole Derivatives

A study demonstrated that certain pyrazole derivatives effectively inhibited tumor growth in breast cancer models. The combination of these derivatives with standard chemotherapeutics like doxorubicin resulted in enhanced cytotoxic effects, particularly in resistant cell lines (MCF-7 and MDA-MB-231) .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Isoxazole derivatives have been documented for their ability to inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory conditions.

The proposed mechanism involves the modulation of signaling pathways related to inflammation, specifically through the inhibition of NF-kB and MAPK pathways .

Bromodomain Inhibition

Recent studies have highlighted the role of bromodomain-containing proteins (BET proteins) in various diseases, including cancer. Compounds that inhibit these proteins can disrupt their function, leading to reduced tumor growth and metastasis.

Research Findings

A patent describes the synthesis of isoxazole-based compounds that act as bromodomain inhibitors, which may include our target compound. These inhibitors showed promising results in preclinical models for leukemia and solid tumors .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of this compound is crucial for its development as a therapeutic agent.

Pharmacokinetic Properties

Preliminary studies suggest favorable absorption characteristics with moderate bioavailability. However, detailed studies are necessary to fully characterize its metabolic pathways and half-life.

Toxicological Profile

Initial toxicity assessments indicate a tolerable safety profile at therapeutic doses. Further investigations into long-term exposure effects are warranted to establish comprehensive safety data.

Data Summary

Property Value
Molecular WeightApproximately 300 g/mol
SolubilitySoluble in DMSO; limited in water
Biological TargetsBET proteins (e.g., BRD2, BRD4)
Anticancer ActivityEffective against MCF-7 and MDA-MB-231
Anti-inflammatory ActivityModulates NF-kB pathway

特性

IUPAC Name

3-[1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-10-13(11(2)24-20-10)7-15(22)21-6-3-12(9-21)23-16-14(8-17)18-4-5-19-16/h4-5,12H,3,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXBJDNJKZHFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。